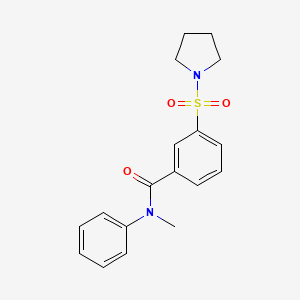
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
描述
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.
作用机制
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the regulation of neuronal excitability and are important in the generation and transmission of pain signals. By blocking T-type calcium channels, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide reduces the excitability of neurons and decreases the transmission of pain signals.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been shown to have anticonvulsant activity and antihypertensive effects in animal models. 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has potent and selective effects on T-type calcium channels, making it a useful tool for studying the role of these channels in various diseases. However, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its effects on other ion channels and receptors have not been extensively studied, which could limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide in humans with neuropathic pain. Another area of interest is its potential use in the treatment of epilepsy and hypertension. Further studies are needed to evaluate the effects of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide on these conditions in animal models and humans. Finally, there is a need for further studies to evaluate the pharmacokinetics and pharmacodynamics of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, including its effects on other ion channels and receptors.
科学研究应用
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain. It also has anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have antihypertensive effects in animal models of hypertension.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(13-7-3-2-4-8-13)20-18(22)17-11-16(21-23-17)14-9-5-6-10-15(14)19/h2-10,12,17H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYZFSHKHIVTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(allyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819112.png)




![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4819155.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide](/img/structure/B4819164.png)
![ethyl 2-[({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4819178.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene](/img/structure/B4819211.png)
![8-chloro-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4819215.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)